molecular formula C20H18N4OS B1209726 6-Methyl-2-[4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-3-quinolinecarbonitrile

6-Methyl-2-[4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-3-quinolinecarbonitrile

Cat. No. B1209726
M. Wt: 362.4 g/mol
InChI Key: PKMXGACTKAQYKU-UHFFFAOYSA-N
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Description

6-methyl-2-[4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-3-quinolinecarbonitrile is a member of piperazines and a member of pyridines.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

6-Methyl-2-[4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-3-quinolinecarbonitrile, along with its derivatives, shows promise in antibacterial applications. A study by Patel, Patel, Chauhan, and Patel (2007) explored the synthesis of amide derivatives of quinolone and their antimicrobial studies, demonstrating antibacterial activity against a range of bacteria, including S. aureus, B. subtilis, E. coli, P. aeruginosa, and the fungi C. albicans (Patel, Patel, & Chauhan, 2007). Similarly, Dinakaran et al. (2008) synthesized novel fluoroquinolone compounds with potent antibacterial activity, highlighting the potential of these compounds in treating bacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).

Application in Malaria Treatment

Research into the application of quinoline derivatives for treating malaria has also been conducted. Görlitzer, Gabriel, Jomaa, and Wiesner (2006) synthesized Thieno[3,2-c]quinoline-4-yl-amines and tested them for in vitro growth inhibition of the malaria parasite Plasmodium falciparum, with some compounds showing significant activity (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).

Neuroprotective Applications

In the field of neurology, 6-Methyl-2-[4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-3-quinolinecarbonitrile derivatives have shown neuroprotective properties. Liang et al. (2009) reported on novel Src kinase inhibitors that demonstrated neuroprotective effects in rodent models of cerebral ischemia, providing insight into potential treatments for stroke and brain trauma (Liang, Pong, Gonzales, Chen, Ling, Mark, Boschelli, Boschelli, Ye, Barrios Sosa, Mansour, Frost, Wood, Pangalos, & Zaleska, 2009).

Potential in Cancer Treatment

The potential of 6-Methyl-2-[4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-3-quinolinecarbonitrile derivatives in cancer treatment is also being explored. Parveen et al. (2017) synthesized compounds with estrogen receptor binding affinity and evaluated them for cytotoxic activities against human breast cancer cell lines, revealing promising anti-proliferative activities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Antimycobacterial Activity

The application of these compounds in treating mycobacterial infections has been demonstrated by Heath et al. (2004), who identified potent and selective inhibitors of platelet-derived growth factor (PDGF) receptor, showing potential in combating mycobacterial infections (Heath, Mehrotra, Chi, Yu, Hutchaleelaha, Hollenbach, Giese, Scarborough, & Pandey, 2004).

Antifungal and Algicidal Activities

Research into antifungal and algicidal applications has also been conducted. Kim et al. (2000) synthesized novel 3-(2-thienyl)-1,2-diazepino[3,4-b]quinoxalines with algicidal activity, showing efficacy against certain algae strains (Kim, Jeong, Lee, Kim, Park, Okamoto, Kajiwara, & Kurasawa, 2000).

properties

Product Name

6-Methyl-2-[4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-3-quinolinecarbonitrile

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

6-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]quinoline-3-carbonitrile

InChI

InChI=1S/C20H18N4OS/c1-14-4-5-17-15(11-14)12-16(13-21)19(22-17)23-6-8-24(9-7-23)20(25)18-3-2-10-26-18/h2-5,10-12H,6-9H2,1H3

InChI Key

PKMXGACTKAQYKU-UHFFFAOYSA-N

SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCN(CC3)C(=O)C4=CC=CS4)C#N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCN(CC3)C(=O)C4=CC=CS4)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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